molecular formula C5H5N5OS B1384206 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 41266-68-6

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B1384206
CAS No.: 41266-68-6
M. Wt: 183.19 g/mol
InChI Key: MRCIJKJAQFEBSP-UHFFFAOYSA-N
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Description

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that features a unique triazolo-pyrimidine scaffold. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolo-pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazolo-pyrimidine scaffold .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives such as:

Uniqueness

What sets 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable molecule in research and industry .

Properties

IUPAC Name

5-amino-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-2-1-3(11)7-4-8-9-5(12)10(2)4/h1H,6H2,(H,9,12)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCIJKJAQFEBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NNC2=S)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365559
Record name BAS 01152564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41266-68-6
Record name BAS 01152564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Reactant of Route 2
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Reactant of Route 3
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Reactant of Route 4
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

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